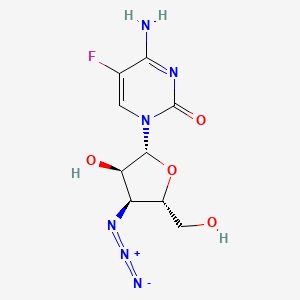

3'-Azido-3'-deoxy-5-fluorocytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Azido-3’-deoxy-5-fluorocytidine is a cytidine derivative . It is an innovative compound extensively used in the biomedical industry . It acts as a potent antiviral medication, primarily used in the treatment of HIV/AIDS . This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Molecular Structure Analysis

The molecular structure of 3’-Azido-3’-deoxy-5-fluorocytidine can be found in various chemical databases . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 .Physical And Chemical Properties Analysis

3’-Azido-3’-deoxy-5-fluorocytidine is a solid, white to off-white compound . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 . It is soluble in DMSO at a concentration of 140 mg/mL .Aplicaciones Científicas De Investigación

Antiviral Activity

3'-Azido-3'-deoxy-5-fluorocytidine and its analogues have been synthesized and tested for their antiviral activities. These compounds, including 3'-azido analogues of thymidine and 2'-deoxyuridine, have shown significant activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. Their efficacy is evident from their low EC50 values, indicating high potency against the virus. The structure-activity relationships of these compounds provide insight into their antiviral mechanisms (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).

Biological Activity Against Neoplastic Cells

Studies have also been conducted on the biological activity of various 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine. These derivatives have shown considerable activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. The 3'-amino-2',3'-dideoxy-5-fluorouridine and 3'-amino-2',3'-dideoxycytidine are among the most active compounds, suggesting their potential in cancer therapy (Lin, Gao, & Mancini, 1983).

Application in Hepatitis C Virus Treatment

Research into monofluoro and difluoro derivatives of 4'-azidocytidine has led to significant discoveries in the treatment of hepatitis C virus (HCV). 4'-Azido-2'-deoxy-2',2'-difluorocytidine, in particular, has shown potent antiviral activity in the HCV replicon system. The structure-activity relationships within this series have been key to discovering novel nucleoside analogues for HCV treatment (Smith et al., 2009).

DNA Incorporation Analysis

A study focused on the incorporation of 3'-azido-3'-deoxythymidine (AZT) into DNA in human colon tumor cells. This research provided significant insights into the mechanism of action of AZT, especially when used in combination with agents that inhibit de novo thymidylate synthesis. The technique used for quantitating AZT incorporation into DNA could have clinical utility in assessing the relationship between AZT incorporation and therapeutic action (Sharma, Jain, Ionescu, & Darnowski, 1995).

Interaction with Other Anti-HIV Drugs

Research has also shown that combinations of certain beta-L(-) nucleoside analogues with approved anti-HIV drugs like AZT can synergistically inhibit HIV replication. This suggests that such combinations could be beneficial in HIV treatment without additive toxicity, potentially offering a more effective approach to managing HIV infections (Bridges, Dutschman, Gullen, & Cheng, 1996).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEHIWUXKDQZBL-UAKXSSHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)